2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine
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Overview
Description
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a methoxyethyl group, and a trifluoromethyl-substituted pyrimidine ring. The combination of these functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.
Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via an alkylation reaction, where an appropriate alkylating agent reacts with the piperidine intermediate.
Formation of the Pyrimidine Ring: The pyrimidine ring is constructed through a condensation reaction involving suitable precursors.
Coupling of the Piperidine and Pyrimidine Rings: The final step involves coupling the piperidine intermediate with the pyrimidine ring, typically through an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives
Reduction: Formation of reduced derivatives with hydrogenated functional groups
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)benzene
- 2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)quinoline
- 2-[1-(2-Methoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)imidazole
Uniqueness
2-{[1-(2-Methoxyethyl)piperidin-4-yl]oxy}-4-(trifluoromethyl)pyrimidine stands out due to its unique combination of functional groups, which imparts distinctive chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3N3O2/c1-20-9-8-19-6-3-10(4-7-19)21-12-17-5-2-11(18-12)13(14,15)16/h2,5,10H,3-4,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDGJPOCKOYUIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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